Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside

描述

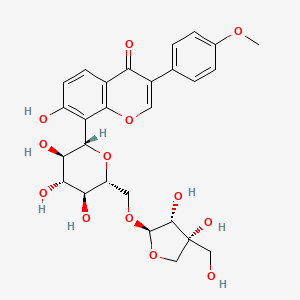

Formononetin-8-C-beta-D-apiofuranosyl-(1→6)-O-beta-D-glucopyranoside (CAS: 1147858-78-3) is a naturally occurring isoflavonoid glycoside with the molecular formula C27H30O13 and a molecular weight of 562.52 g/mol . It is characterized by a formononetin aglycone (a methoxylated isoflavone) linked to a unique disaccharide moiety: a β-D-apiofuranosyl unit attached via a (1→6) glycosidic bond to a β-D-glucopyranosyl residue at the C-8 position .

属性

分子式 |

C27H30O13 |

|---|---|

分子量 |

562.5 g/mol |

IUPAC 名称 |

8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O13/c1-36-13-4-2-12(3-5-13)15-8-37-23-14(19(15)30)6-7-16(29)18(23)24-22(33)21(32)20(31)17(40-24)9-38-26-25(34)27(35,10-28)11-39-26/h2-8,17,20-22,24-26,28-29,31-35H,9-11H2,1H3/t17-,20-,21+,22-,24+,25+,26-,27-/m1/s1 |

InChI 键 |

SDACXUAYLKRGLD-JXEKJTPYSA-N |

手性 SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O |

规范 SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves the glycosylation of formononetin with appropriate sugar donors. The reaction typically requires the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process . The reaction conditions often include controlled temperature and pH to ensure the selective formation of the desired glycoside.

Industrial Production Methods

Industrial production of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves the extraction of the compound from the roots of Pueraria lobata. The extraction process includes steps such as drying, grinding, and solvent extraction using solvents like ethanol or methanol . The extract is then purified using chromatographic techniques to isolate the desired compound.

化学反应分析

Types of Reactions

Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.

Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases are used for hydrolysis.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Formononetin and respective sugars

科学研究应用

Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside has various scientific research applications:

Chemistry: Used as a reference compound in the study of flavonoid glycosides.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Studied for its potential estrogenic effects and its role in the prevention of osteoporosis and cardiovascular diseases.

Industry: Used in the formulation of dietary supplements and functional foods.

作用机制

The mechanism of action of Formononetin-8-C-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside involves its interaction with estrogen receptors, leading to estrogenic effects. It also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural uniqueness of Formononetin-8-C-beta-D-apiofuranosyl-(1→6)-O-beta-D-glucopyranoside lies in its apiofuranosyl-glucose disaccharide substitution at the C-8 position. Below is a detailed comparison with analogous glycosides, focusing on substitution patterns, sugar moieties, and biological implications.

Substitution Position: C-8 vs. C-7

- Formononetin-7-O-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside: This positional isomer substitutes the apiofuranosyl-glucose disaccharide at the C-7 position instead of C-7. While both compounds share the same aglycone and disaccharide structure, the C-7 substitution may alter hydrogen bonding and steric interactions with biological targets. In Caco-2 permeability assays, C-7 substituted derivatives often exhibit lower transport efficiency compared to C-8 analogues, possibly due to differences in molecular conformation .

- Calycosin 7-O-xylosylglucoside: Another isoflavonoid glycoside with a C-7 substitution, but it features a xylosyl-glucose disaccharide.

Sugar Moieties: Apiose vs. Xylose or Glucose

- Formononetin-8-C-β-D-xylopyranosyl-(1→6)-O-β-D-glucopyranoside: Replacing the apiofuranosyl group with a β-D-xylopyranosyl unit introduces a five-membered pyranose ring instead of a five-membered furanose ring. This structural change reduces the molecule’s flexibility and may impact binding to sugar-specific transporters. Mass spectrometry data (m/z 561.1602 [M-H]+) for this compound closely aligns with theoretical values, confirming its stability under analytical conditions .

- Swertiapuniside: A xanthone glycoside with a β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside disaccharide. Despite the shared (1→6) linkage, the xanthone aglycone confers distinct antioxidant properties compared to formononetin-based glycosides .

Linkage Patterns: (1→6) vs. (1→2) or Branched Chains

- Darendoside A: A phenethyl glycoside containing a β-D-apiofuranosyl-(1→2)-O-β-D-glucopyranoside moiety.

- Quercetin-3-O-(2′′-O-galloyl)-β-D-glucopyranoside: Features a galloyl group esterified to the glucose unit, significantly increasing antioxidant activity due to additional hydroxyl groups. This contrasts with Formononetin-8-C-apiofuranosyl-glucoside, which lacks such modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。